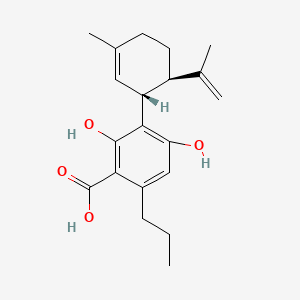

Ácido cannabidivarinico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción del ácido bensuldazico implica la inhibición de enzimas clave en la vía de síntesis de la pared celular fúngica. Al interrumpir la síntesis de componentes esenciales, inhibe eficazmente el crecimiento y la proliferación de hongos . Los objetivos moleculares incluyen enzimas involucradas en la biosíntesis del ergosterol, un componente crítico de la membrana celular fúngica .

Compuestos Similares:

Ácido benzoico: Similar en estructura pero carece de los átomos de azufre presentes en el ácido bensuldazico.

Alcohol bencílico: Comparte el grupo bencílico pero difiere en los grupos funcionales.

Benzamida: Contiene el grupo bencílico pero tiene un grupo funcional amida en lugar del anillo tiadiazina.

Singularidad: El ácido bensuldazico es único debido a su estructura de anillo tiadiazina, que imparte propiedades antimicrobianas específicas que no se encuentran en otros compuestos similares. Esta característica estructural le permite interactuar con las enzimas fúngicas de una manera distinta, lo que lo convierte en un compuesto valioso en la investigación antifúngica .

Análisis Bioquímico

Biochemical Properties

Cannabidivarinic acid is involved in the biosynthesis of cannabinoids, a process that involves multiple enzymes and biochemical reactions . It is a precursor in the biosynthesis of other cannabinoids, such as cannabidivarin (CBDV) and cannabigerovarinic acid (CBGVA) . The enzymes involved in these reactions include cannabidiolic acid synthase (CBDAS) and tetrahydrocannabinolic acid synthase (THCAS) .

Cellular Effects

In neuronal models, cannabidivarinic acid has been found to have little or no effect on neuronal cannabinoid signaling .

Molecular Mechanism

It is known that it plays a crucial role in the biosynthesis of other cannabinoids . It is believed to exert its effects at the molecular level through interactions with various biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, cannabidivarinic acid has been observed to be rapidly absorbed with plasma tmax values of between 15 and 45 min and has relatively short half-lives (<4 h) . This suggests that the effects of cannabidivarinic acid can change over time, potentially influencing its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It has been shown to have an anticonvulsant effect in a mouse model of Dravet syndrome .

Metabolic Pathways

Cannabidivarinic acid is involved in the metabolic pathways of cannabinoid biosynthesis . It interacts with enzymes such as CBDAS and THCAS, which are crucial for the production of other cannabinoids .

Transport and Distribution

It is known that it is rapidly absorbed following administration, suggesting that it may interact with certain transporters or binding proteins .

Subcellular Localization

Given its role in cannabinoid biosynthesis, it is likely that it is localized to specific compartments or organelles where these biosynthetic processes occur .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido bensuldazico puede sintetizarse mediante la reacción del ácido bencildihidro-6-tioxo-2H-1,3,5-tiadiazina-3 (4H)-acético con reactivos adecuados bajo condiciones controladas . La preparación implica el uso de catalizadores y disolventes específicos para garantizar que el producto deseado se obtenga con alta pureza.

Métodos de Producción Industrial: La producción industrial de ácido bensuldazico típicamente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar las impurezas. El proceso puede incluir pasos como la cristalización y la purificación para garantizar que el producto final cumpla con los estándares de la industria .

Tipos de Reacciones:

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.

Sustitución: Bromo o cloro en presencia de un disolvente adecuado.

Principales Productos Formados:

Oxidación: Formación de ácidos carboxílicos.

Reducción: Formación de alcoholes correspondientes.

Sustitución: Formación de derivados halogenados.

Comparación Con Compuestos Similares

Benzoic Acid: Similar in structure but lacks the sulfur atoms present in bensuldazic acid.

Benzyl Alcohol: Shares the benzyl group but differs in functional groups.

Benzamide: Contains the benzyl group but has an amide functional group instead of the thiadiazine ring.

Uniqueness: Bensuldazic acid is unique due to its thiadiazine ring structure, which imparts specific antimicrobial properties not found in other similar compounds. This structural feature allows it to interact with fungal enzymes in a distinct manner, making it a valuable compound in antifungal research .

Propiedades

IUPAC Name |

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-5-6-13-10-16(21)18(19(22)17(13)20(23)24)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,21-22H,2,5-8H2,1,3-4H3,(H,23,24)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXWOKHVLNYAHI-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019167 | |

| Record name | Cannabidivarinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31932-13-5 | |

| Record name | Cannabidivarinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031932135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidivarinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIDIVARINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG5ED5JUB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

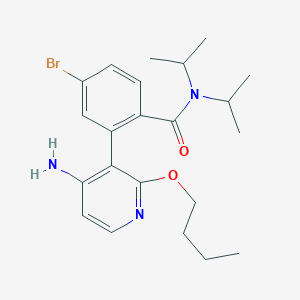

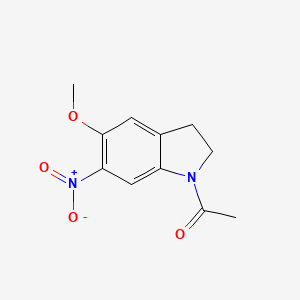

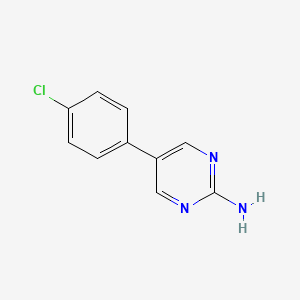

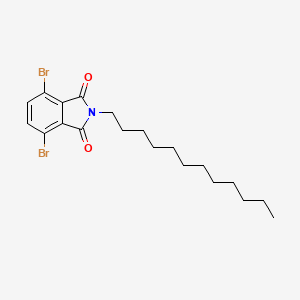

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B1508472.png)

![(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508473.png)

![6-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1508484.png)

![(N-[4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl])acetamide](/img/structure/B1508502.png)